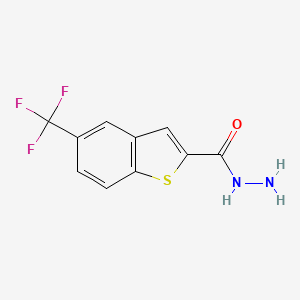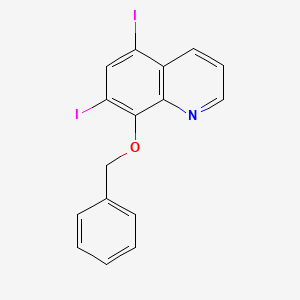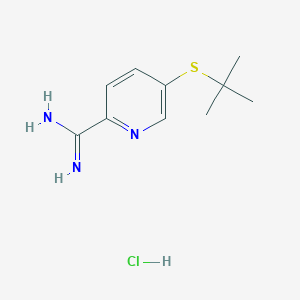
5-(Tert-butylsulfanyl)pyridine-2-carboximidamide hydrochloride
Overview
Description
5-(Tert-butylsulfanyl)pyridine-2-carboximidamide hydrochloride is a useful research compound. Its molecular formula is C10H16ClN3S and its molecular weight is 245.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
FLAP Inhibitors Development
Development of 5-Lipoxygenase-Activating Protein Inhibitors : Researchers developed a leukotriene synthesis inhibitor, which showed efficacy in a murine model of allergen-induced asthma. This compound completed phase 1 trials successfully in healthy volunteers (Hutchinson et al., 2009).
FLAP Inhibitors for Asthma Treatment : A potent FLAP inhibitor was developed with increased potency in human blood assays and was tested in phase 1 clinical studies. This compound also showed promise in phase 2 trials for asthma patients (Stock et al., 2011).
Synthesis and Characterization Studies
Synthesis of Tetrapyrazinoporphyrazines : A study focused on synthesizing zinc tetrapyrazinoporphyrazines with pyridin-2-yl and tert-butylsulfanyl substituents. These compounds showed varying singlet oxygen quantum yields and fluorescence quantum yields (Zimcik et al., 2009).
Regioselectivity in Pyrazole Synthesis : This study presented the synthesis of a series of pyrazoles with tert-butyl and trifluoromethyl groups, highlighting the impact of reaction media on regioselectivity (Martins et al., 2012).
Pharmacological Applications
Evaluation of FLAP Inhibitors in Inflammation Models : AM803, a FLAP inhibitor, showed significant in vivo inhibition of leukotriene biosynthesis and efficacy in rat and mouse models of acute inflammation (Lorrain et al., 2010).
Biological Evaluation of Pyrimidine Derivatives : A study synthesized 5-hydroxymethylpyrimidines, evaluating their cytotoxic properties against various cell lines, finding that derivatives with a benzylsulfanyl group were less toxic to normal cells (Stolarczyk et al., 2021).
Additional Studies
Synthesis of Piperidine Derivatives : This research focused on the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, expanding the knowledge in the field of organic synthesis (Moskalenko & Boev, 2014).
Reversal of Diastereoselection in Grignard Reagents Addition : The study explored the addition of Grignard reagents to chiral tert-butyl sulfinimines, demonstrating an opposite sense of chiral induction (Kuduk et al., 2004).
Properties
IUPAC Name |
5-tert-butylsulfanylpyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S.ClH/c1-10(2,3)14-7-4-5-8(9(11)12)13-6-7;/h4-6H,1-3H3,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQRMUHZBBWGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CN=C(C=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


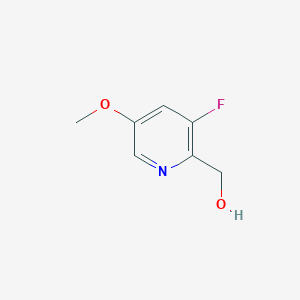
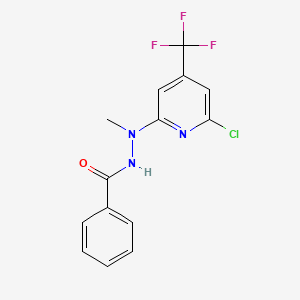


![8-Bromo-5,5,7,7-tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole](/img/structure/B1404734.png)
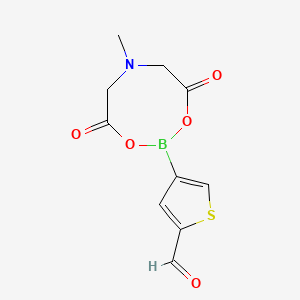
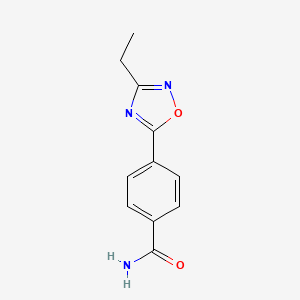
![1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride](/img/structure/B1404738.png)

![Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate](/img/structure/B1404744.png)
![tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate](/img/structure/B1404745.png)
